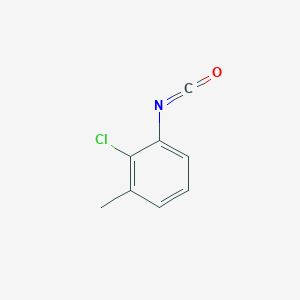

2-Chloro-1-isocyanato-3-methylbenzene

Description

Significance of Aromatic Isocyanates in Contemporary Organic Synthesis

Aromatic isocyanates are a cornerstone of modern organic synthesis, primarily due to the high reactivity of the isocyanate group (–N=C=O). This functional group is a powerful electrophile, readily reacting with a wide array of nucleophiles. This reactivity is harnessed in the production of a vast range of materials and chemical entities. The most prominent application is in the synthesis of polyurethanes, formed through the reaction of diisocyanates with polyols. google.com Beyond polymer science, aromatic isocyanates are indispensable for creating diverse functional groups. wikipedia.org

Their reactions with amines yield substituted ureas, while reactions with alcohols and thiols produce carbamates and thiocarbamates, respectively. nih.gov These motifs are prevalent in pharmaceuticals, agrochemicals, and other biologically active molecules. For instance, many herbicides are based on the substituted urea (B33335) structure, derived from the reaction of an appropriate aryl isocyanate with an amine. ucanr.edutandfonline.com The ability to generate these valuable linkages efficiently makes aromatic isocyanates versatile and crucial intermediates in multi-step syntheses. The general synthetic utility is often initiated by the phosgenation of a corresponding aniline (B41778) to produce the isocyanate, which is then used to build more complex molecules. wikipedia.orggoogle.com

Structural Features and Unique Reactivity of 2-Chloro-1-isocyanato-3-methylbenzene within the Aryl Isocyanate Class

The reactivity of an aryl isocyanate is intricately modulated by the nature and position of substituents on the aromatic ring. In 2-Chloro-1-isocyanato-3-methylbenzene, the presence of a chlorine atom at the ortho position and a methyl group at the meta position creates a unique electronic and steric environment that distinguishes it from other aryl isocyanates.

Electronic Effects:

The chlorine atom is an electron-withdrawing group via the inductive effect, which increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack.

The methyl group is weakly electron-donating, which slightly counteracts the effect of the chlorine atom. The net electronic effect still favors enhanced reactivity compared to an unsubstituted phenyl isocyanate.

Steric Effects:

The most significant feature is the ortho-chloro substituent. Its proximity to the isocyanate group provides considerable steric hindrance. This can influence the regioselectivity of reactions and may slow down the reaction rate with bulky nucleophiles compared to isocyanates with less hindered ortho positions.

This combination of activating electronic effects and moderating steric effects suggests that 2-Chloro-1-isocyanato-3-methylbenzene could be a valuable reagent for specific synthetic challenges where a balance of reactivity and selectivity is required. The hydrolysis rate of aryl isocyanates is also notably faster than that of alkyl isocyanates, a factor that is pertinent in aqueous reaction conditions. nih.gov

Below is a table of basic physicochemical properties for 2-Chloro-1-isocyanato-3-methylbenzene and a related isomer for comparison.

| Property | 2-Chloro-1-isocyanato-3-methylbenzene | 3-Chloro-2-methylphenyl isocyanate |

| CAS Number | 88330-64-7 | 40397-90-8 |

| Molecular Formula | C₈H₆ClNO | C₈H₆ClNO |

| Molecular Weight | 167.59 g/mol | 167.59 g/mol |

| InChI Key | Not readily available | NGQMCUWZGVMILT-UHFFFAOYSA-N |

Data sourced from available chemical databases. nih.govbiosynth.com

Overview of Research Trajectories for 2-Chloro-1-isocyanato-3-methylbenzene

While specific, in-depth research focused exclusively on 2-Chloro-1-isocyanato-3-methylbenzene is not extensively documented in publicly accessible literature, its research trajectory can be inferred from the broader applications of substituted aryl isocyanates. The primary areas of investigation for a compound with this structure would likely include:

Agrochemical Synthesis: A significant research path for substituted aryl isocyanates is the development of new herbicides and pesticides. ucanr.edutandfonline.comgoogle.com The specific substitution pattern of 2-Chloro-1-isocyanato-3-methylbenzene makes it a candidate for the synthesis of novel substituted ureas to be screened for herbicidal activity. The goal in this field is often to fine-tune the substitution on the aromatic ring to maximize efficacy against target weeds while minimizing impact on crops.

Intermediate for Fine Chemicals: Its unique reactivity profile makes it a potentially useful building block in the synthesis of complex organic molecules, including pharmaceuticals and dyes. Researchers might explore its use in reactions where the ortho-substituent can direct subsequent reactions or modulate the properties of the final product.

Materials Science: Although less common for mono-isocyanates compared to diisocyanates, there could be niche applications in modifying polymer surfaces or creating specialized monomers where its specific steric and electronic properties are advantageous.

The limited specific literature suggests that 2-Chloro-1-isocyanato-3-methylbenzene may be a relatively specialized or underexplored reagent, offering opportunities for new research.

Hypotheses and Research Questions Guiding Investigations of 2-Chloro-1-isocyanato-3-methylbenzene

Investigations into a molecule like 2-Chloro-1-isocyanato-3-methylbenzene would be guided by several key hypotheses and research questions stemming from its unique structure.

Core Research Questions:

Reactivity and Kinetics: How does the combination of an ortho-chloro and meta-methyl group quantitatively affect the reaction rates with a standard set of nucleophiles (e.g., primary amines, secondary amines, alcohols) compared to other isomers like 3-chloro-4-methylphenyl isocyanate or the parent phenyl isocyanate? semanticscholar.org

Selectivity: Can the steric hindrance from the ortho-chloro group be exploited to achieve selective reactions with less bulky nucleophiles in a competitive reaction environment?

Biological Activity of Derivatives: What is the herbicidal or pharmaceutical activity profile of urea and carbamate (B1207046) derivatives synthesized from 2-Chloro-1-isocyanato-3-methylbenzene? Do these derivatives show improved efficacy or a different spectrum of activity compared to analogues derived from other isomeric isocyanates? ucanr.edu

Guiding Hypotheses:

Hypothesis 1: The ortho-chloro substituent in 2-Chloro-1-isocyanato-3-methylbenzene will sterically hinder the approach of nucleophiles, leading to lower reaction rates for bulky reactants compared to its less hindered isomers, despite the activating inductive effect of the chlorine.

Hypothesis 2: Substituted ureas derived from 2-Chloro-1-isocyanato-3-methylbenzene will exhibit unique biological activities (e.g., as herbicides) due to the specific spatial arrangement of the chloro and methyl groups influencing the binding affinity to target enzymes or receptors. tandfonline.com

Hypothesis 3: The unique substitution pattern may lead to derivatives with altered physicochemical properties, such as solubility and crystal packing, which could be advantageous in formulation or material science applications.

These questions and hypotheses would form the basis for systematic studies to fully characterize the potential of 2-Chloro-1-isocyanato-3-methylbenzene as a valuable tool in advanced organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-isocyanato-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-6-3-2-4-7(8(6)9)10-5-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYBXUDLZCMXCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N=C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10521630 | |

| Record name | 2-Chloro-1-isocyanato-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10521630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88330-64-7 | |

| Record name | 2-Chloro-1-isocyanato-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88330-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-isocyanato-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10521630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 2 Chloro 1 Isocyanato 3 Methylbenzene

Phosgene-Dependent Synthesis Routes for Aryl Isocyanates

The most established method for producing aryl isocyanates involves the use of phosgene (B1210022) or its safer liquid equivalent, triphosgene (B27547).

Conventional Phosgenation of Corresponding Aromatic Amines

The synthesis of 2-Chloro-1-isocyanato-3-methylbenzene via conventional phosgenation starts with its corresponding aromatic amine, 2-chloro-3-methylaniline (B1589733). aobchem.comglpbio.com The reaction is typically carried out by treating the amine with phosgene or triphosgene in an inert solvent. orgsyn.orgrsc.org

A general procedure involves dissolving the amine in a suitable solvent, such as dichloromethane (B109758) or chlorobenzene (B131634). rsc.orggoogle.com This solution is then added dropwise to a solution of phosgene or triphosgene. rsc.org The reaction is often conducted at low temperatures initially, for instance, by cooling the mixture in an ice bath, to control the exothermic reaction. orgsyn.org A base, such as triethylamine (B128534) or aqueous sodium bicarbonate, is subsequently added to neutralize the hydrogen chloride gas that is formed as a byproduct. orgsyn.orgrsc.org The reaction mixture is then typically stirred for several hours at room temperature to ensure complete conversion. rsc.org

Investigation of Reaction Parameters and Yield Enhancement in Phosgene-Mediated Processes

The efficiency of the phosgenation process is highly dependent on several key reaction parameters. The choice of solvent, reaction temperature, and the nature of the base all play crucial roles in maximizing the yield and purity of the final isocyanate product.

For instance, a patented process for a similar isocyanate, 3-methyl-2-methoxymethyl-1-isocyanatobenzene, highlights the importance of temperature control. By reacting the corresponding aniline (B41778) with a phosgene compound in the presence of a tertiary amine at a controlled temperature range of 10°C to 14°C in solvents like chlorobenzene or ortho-dichlorobenzene, high yields can be achieved. google.com In one example, maintaining the reaction at 12°C and using a mixture of triethylamine and chlorobenzene resulted in a yield of 94.2%. google.com

The following table illustrates the impact of reaction temperature on the yield of 3-methyl-2-methoxymethyl-1-isocyanatobenzene, demonstrating the critical nature of this parameter.

| Amine Feed Temperature (°C) | Triethylamine/Chlorobenzene Feed Temperature (°C) | Reaction Temperature (°C) | Yield (%) |

| 0-3 | 5-8 | 10-12 | 92.5 |

| 5-8 | 10-12 | 12-14 | 93.1 |

| 25-28 | 15-17 | 10-12 | 88.2 |

This interactive table is based on data for a structurally similar isocyanate and illustrates the principle of yield enhancement through temperature optimization. google.com

Phosgene-Free Synthesis Approaches for Aryl Isocyanates

The significant hazards associated with phosgene have driven extensive research into alternative, safer synthetic routes to aryl isocyanates. These methods primarily revolve around the carbonylation of nitroaromatic compounds. researchgate.net

Reductive Carbonylation of Nitroaromatic Precursors

A promising phosgene-free strategy involves the reductive carbonylation of nitroaromatic compounds. researchgate.net For the synthesis of 2-Chloro-1-isocyanato-3-methylbenzene, the corresponding precursor would be 2-chloro-1-methyl-3-nitrobenzene. aobchem.com This approach can be categorized into direct and indirect routes.

The direct conversion of nitroaromatics to isocyanates by reaction with carbon monoxide is an attractive, single-step alternative to phosgenation. scg.chgoogle.com This process typically requires a catalyst, often based on noble metals like palladium or rhodium. researchgate.net The reaction is generally carried out at elevated temperatures and pressures. google.com

Research has shown that palladium catalysts, particularly those with phenanthroline-based ligands, are effective for this transformation. scg.ch The reaction conditions, such as temperature, carbon monoxide pressure, and the choice of solvent and catalyst, are crucial for achieving high selectivity and yield, as the isocyanate product can be prone to oligomerization under harsh conditions. researchgate.net A patent describes a process for direct carbonylation using multimetallic catalysts at temperatures ranging from 50 to 250 °C and pressures from 1 to 200 bar. google.com

To circumvent the often harsh conditions of direct carbonylation, indirect two-step methods have been developed. These routes typically proceed through the formation of a carbamate (B1207046) or urea (B33335) intermediate, which is then converted to the desired isocyanate.

In the carbamate route, the nitroaromatic precursor is first subjected to reductive carbonylation in the presence of an alcohol to form an N-aryl carbamate. scg.ch This carbamate can then be thermally or catalytically decomposed to yield the isocyanate and the alcohol, which can be recycled. researchgate.netgoogle.comrsc.org The development of efficient catalysts for the decomposition of carbamates is an active area of research. researchgate.net For example, Bi2O3 has been shown to be an effective catalyst for the decomposition of methyl N-phenyl carbamate, achieving a yield of 78.5% for phenyl isocyanate. researchgate.net

Alternatively, the synthesis can proceed through a urea intermediate. asianpubs.orgresearchgate.netnih.gov Unsymmetrical aryl ureas can be synthesized using various methods, including the use of 3-substituted dioxazolones as isocyanate surrogates in a phosgene- and metal-free process. tandfonline.com These ureas can then potentially be converted to isocyanates.

The following table summarizes various catalysts and conditions used in phosgene-free synthesis routes for aryl isocyanates.

| Precursor | Route | Catalyst/Reagent | Conditions | Product | Yield (%) |

| Nitrobenzene | Direct Carbonylation | PdI2 / Fe promoter | High temperature and pressure | Phenyl Isocyanate | Moderate |

| Nitrobenzene | Indirect via Carbamate | Pd(phen)Cl2-BAcImPF6 | 150°C, 6MPa CO | Methyl Phenylcarbamate | >90% |

| Methyl N-phenyl Carbamate | Carbamate Decomposition | Bi2O3 | Boiling o-dichlorobenzene | Phenyl Isocyanate | 78.5% |

| Arylamine | Indirect via Carbamate | CO2, DBU, Sulfonium reagents | Mild | Aryl Isocyanate (trapped) | Not specified |

This interactive table provides examples of catalyst systems and conditions for the synthesis of aryl isocyanates via phosgene-free methods. researchgate.netresearchgate.netresearchgate.netorganic-chemistry.org

Heterogeneous and Homogeneous Catalysis in Reductive Carbonylation (e.g., Palladium-Based Systems)

The reductive carbonylation of nitroaromatic compounds represents a direct, phosgene-free route to aromatic isocyanates. universiteitleiden.nl This transformation can be applied to the synthesis of 2-Chloro-1-isocyanato-3-methylbenzene from its corresponding nitro precursor, 2-chloro-1-methyl-3-nitrobenzene. The reaction involves the treatment of the nitro compound with carbon monoxide in the presence of a catalyst. universiteitleiden.nl Both homogeneous and heterogeneous catalytic systems, particularly those based on palladium, have been extensively investigated to improve reaction rates and selectivity. universiteitleiden.nlresearchgate.net

Homogeneous catalysis, often utilizing palladium complexes with ligands such as phenanthroline, has been a major area of research. universiteitleiden.nlacs.org These systems can exhibit high activity, but the separation of the catalyst from the product stream poses a significant challenge for industrial applications. universiteitleiden.nlgoogle.com Mechanistic studies on related systems have identified key intermediates, providing insight into the reaction pathway. acs.orgacs.orgdoi.org

Heterogeneous catalysts offer a solution to the separation problem. Systems such as palladium supported on various materials (e.g., Al2O3, carbon) have been explored. universiteitleiden.nlgoogle.com While early heterogeneous catalysts often showed poor results, the addition of Lewis acid promoters or co-catalysts can significantly enhance both reaction rate and selectivity towards the desired isocyanate. universiteitleiden.nl However, catalyst deactivation can limit turnover numbers (TONs). universiteitleiden.nl Recent developments focus on creating robust heterogeneous catalysts that maintain high activity and selectivity over multiple cycles. google.com

| Catalyst System | Type | Key Features/Promoters | Typical Conditions | Selectivity to Isocyanate |

|---|---|---|---|---|

| PdCl2/Pyridine | Homogeneous | Pyridine as additive | High temperature and pressure | Variable, positive effect noted. universiteitleiden.nl |

| [Pd]/phenanthroline/H+ | Homogeneous | Diimine ligand, non-coordinating acid | Milder conditions than older systems | High activity reported. universiteitleiden.nl |

| Pd/C or Rh/C | Heterogeneous | Often requires Lewis acid promoter (e.g., MoCl5, FeCl3) | High temperature and pressure | Poor without promoters; improved with additives. universiteitleiden.nl |

| PdO/MoOa/ZnO | Heterogeneous | Pyridine additive used in studies | Not specified | Reported as highly active and selective. google.com |

| Multi-metallic AxBy phases (A=Pd, Rh; B=Sn, Pb) | Heterogeneous | Binary intermetallic phases | Not specified | High activity and selectivity. google.com |

Curtius Rearrangement and Related Rearrangement Reactions

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates. nih.govorganic-chemistry.org This reaction provides a reliable pathway to synthesize 2-Chloro-1-isocyanato-3-methylbenzene starting from 2-chloro-6-methylbenzoic acid. The process involves the conversion of the carboxylic acid into an acyl azide (B81097) intermediate, which then undergoes thermal decomposition to yield the isocyanate and nitrogen gas. nih.govwikipedia.org The resulting isocyanate can be isolated or trapped in situ with various nucleophiles like alcohols or amines to form carbamates or ureas, respectively. wikipedia.orgorganic-chemistry.orgacs.org This method is compatible with a wide range of functional groups, including halides and alkyl groups present on the aromatic ring. acs.org

Mechanistic Studies of Acyl Azide Formation and Rearrangement to Isocyanates

The formation of the key acyl azide intermediate can be achieved by reacting a derivative of the carboxylic acid, such as an acyl chloride, with an azide salt. organic-chemistry.org Alternatively, one-pot procedures have been developed where the carboxylic acid is treated directly with reagents like diphenylphosphoryl azide (DPPA) or a mixture of sodium azide and a chloroformate. acs.orgnih.gov

The mechanism of the subsequent rearrangement has been a subject of detailed study. nih.gov It was once thought to be a two-step process involving the formation of a discrete acyl nitrene intermediate. nih.govwikipedia.org However, extensive research indicates that the thermal rearrangement is a concerted process, where the migration of the aryl group occurs simultaneously with the expulsion of dinitrogen gas. wikipedia.orgresearchgate.net This concerted mechanism explains the absence of byproducts that would arise from a free nitrene intermediate and the observed complete retention of stereochemistry at the migrating group. nih.govwikipedia.org

Development of Safer and More Efficient Curtius Reaction Conditions (e.g., Continuous-Flow)

A significant drawback of the traditional Curtius rearrangement is the use of potentially explosive and toxic azide reagents and the generation of high-energy acyl azide intermediates. nih.gov To mitigate these safety concerns, significant efforts have been directed towards developing safer reaction protocols. nih.govalmacgroup.com

Continuous-flow technology has emerged as a powerful tool for enhancing the safety and efficiency of this transformation. nih.govthieme-connect.com Flow reactors utilize small reactor volumes, which means only a minimal amount of hazardous material is present at any given time. almacgroup.com The excellent heat and mass transfer characteristics of microreactors allow for precise temperature control, preventing thermal runaways during the exothermic decomposition of the acyl azide. almacgroup.comthieme-connect.com In a typical flow process, the acyl azide is generated in situ and immediately converted to the isocyanate in a heated reactor zone, preventing its accumulation. nih.govthieme-connect.com This "just-in-time" generation and consumption of the hazardous intermediate makes the process significantly safer and amenable to scaling. thieme-connect.com These systems can be highly efficient, with short residence times and high throughput, making them suitable for industrial-scale production. thieme-connect.comresearchgate.net

| Parameter | Batch Processing | Continuous-Flow Processing |

|---|---|---|

| Safety | Risk of accumulating explosive acyl azide intermediates. nih.gov | Minimal accumulation of hazardous intermediates; enhanced thermal control. almacgroup.com |

| Scalability | Scaling up can be challenging due to safety and heat transfer issues. | Readily scalable by extending operation time or using parallel reactors. thieme-connect.com |

| Efficiency | Longer reaction times may be required. | Short residence times (minutes); high throughput possible. almacgroup.comresearchgate.net |

| Process Control | Less precise control over temperature and mixing. | Precise control over temperature, pressure, and residence time. thieme-connect.com |

Mitsunobu-Type Methodologies for Aromatic Isocyanates

The Mitsunobu reaction, traditionally used for converting alcohols into esters and other functional groups, has been adapted for the synthesis of isocyanates. wikipedia.orgorganic-chemistry.org This methodology can be applied to prepare 2-Chloro-1-isocyanato-3-methylbenzene from the corresponding primary amine, 2-chloro-6-methylaniline. The reaction involves treating the amine with carbon dioxide and the zwitterionic Mitsunobu reagent, which is typically generated in situ from a phosphine (B1218219) (like triphenylphosphine (B44618) or tributylphosphine) and an azodicarboxylate (such as DEAD or DIAD). acs.orgfigshare.com

In this process, the amine and carbon dioxide first form a carbamic acid intermediate. The Mitsunobu reagent then activates the hydroxyl group of the carbamic acid, facilitating its dehydration to yield the isocyanate. acs.org High yields of isocyanates have been reported for primary alkylamines and hindered arylamines using this method, particularly when using tributylphosphine (B147548) at low temperatures. acs.orgfigshare.com The choice of phosphine can be critical; while triphenylphosphine is effective for alkylamines, it may give lower yields with aromatic amines. acs.org

Carbamate Thermal Decomposition Pathways

The thermal decomposition (or cracking) of carbamates is a prominent non-phosgene route for producing isocyanates. researchgate.netmdpi.com This method is particularly attractive from a "green chemistry" perspective as it avoids the use of highly toxic phosgene. mdpi.comresearchgate.net For the synthesis of 2-Chloro-1-isocyanato-3-methylbenzene, the process would begin with the formation of a suitable N-(2-chloro-6-methylphenyl)carbamate. This carbamate precursor is then heated, often in the gas phase or in a high-boiling inert solvent, to induce its decomposition into the target isocyanate and an alcohol. mdpi.combutlerov.com

R-NH-CO-OR' (Carbamate) → R-N=C=O (Isocyanate) + R'-OH (Alcohol)

The reaction is reversible, which can complicate its industrial application. butlerov.com To drive the reaction to completion, the alcohol byproduct is typically removed from the reaction mixture as it forms. publish.csiro.au The decomposition process is highly endothermic and often requires high temperatures (250-600 °C in the gas phase). mdpi.comnih.gov To lower the required temperature and reduce side reactions, various catalysts have been investigated. researchgate.netbutlerov.com Both homogeneous and heterogeneous catalysts, including metal oxides and clays (B1170129) like montmorillonite (B579905) K-10, have shown efficacy in promoting carbamate cleavage at lower temperatures. researchgate.netnih.gov

| Catalyst | Phase | Typical Temperature | Key Findings |

|---|---|---|---|

| None (Thermal) | Gas or Liquid | >200 °C, often 250-600 °C. mdpi.combutlerov.com | High temperatures are required; reaction is reversible. butlerov.comnih.gov |

| Dibutyltin dilaurate | Homogeneous | Lowered temperature | Used to reduce thermolysis temperature and increase yield. butlerov.com |

| Montmorillonite K-10 | Heterogeneous | ~180-183 °C | Effective for carbamates with electron-withdrawing groups. researchgate.net |

| ZnO | Heterogeneous | 160–200 °C | Evaluated for model carbamate decomposition. nih.gov |

Exploration of Alternative Green Chemical Routes

The increasing demand for sustainable chemical processes has spurred research into alternative green routes for isocyanate synthesis that minimize hazardous reagents and waste. acs.orgrsc.org Beyond the carbamate decomposition and reductive carbonylation methods, other pathways are being explored.

One such pathway is the urea process , which uses urea, an alcohol, and an amine as raw materials to first synthesize a carbamate, which is then decomposed to the isocyanate. acs.org The byproducts are ammonia (B1221849) and alcohol, which can be recycled back into the synthesis of urea and the carbamate formation step, respectively, potentially achieving a "zero emission" process. acs.org

Another approach involves the use of dimethyl carbonate (DMC) as a green carbonylating agent to convert amines into carbamates, which are subsequently pyrolyzed. researchgate.net DMC is a non-toxic alternative to phosgene. The reaction of an amine with DMC produces the corresponding carbamate and methanol.

The direct synthesis of isocyanates from amines and carbon dioxide is also a highly sought-after green route. nih.gov While challenging, methods like the Mitsunobu-type reaction discussed earlier represent progress in this area. acs.org Additionally, phosgene-free protocols using reagents like di-tert-butyl dicarbonate (B1257347) in the presence of a catalyst have been developed for converting aromatic amines to isocyanates at room temperature. chemrxiv.org These innovative methods align with the principles of green chemistry by improving safety and reducing environmental impact. rsc.org

Comparative Analysis of Synthetic Efficiency and Selectivity

The synthesis of 2-Chloro-1-isocyanato-3-methylbenzene can be achieved through various methodologies, with phosgenation of the corresponding amine and non-phosgene routes being the primary approaches. The efficiency and selectivity of these methods differ significantly, influencing their suitability for laboratory and industrial-scale production.

A prevalent and high-yielding method for the synthesis of isocyanates is the reaction of a primary amine with phosgene or its safer equivalents, such as triphosgene. While specific data for 2-Chloro-1-isocyanato-3-methylbenzene is not extensively detailed in publicly available literature, the synthesis of structurally similar compounds provides insight into the expected efficiency. For instance, the reaction of 3-methyl-2-methoxymethylaniline with triphosgene in the presence of a tertiary amine has been reported to produce 3-methyl-2-methoxymethyl-1-isocyanatobenzene in yields ranging from 94.2% to 97.4%. google.com These high yields are indicative of a highly efficient conversion process. The selectivity of this reaction is generally high, with the primary side products being urea derivatives formed from the reaction of the isocyanate product with any unreacted amine. Optimization of reaction conditions, such as temperature and the rate of addition of reagents, is crucial to minimize the formation of these byproducts.

Table 1: Phosgenation Route for a Structurally Similar Isocyanate

| Reactant | Phosgenating Agent | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-methyl-2-methoxymethylaniline | Triphosgene | Chlorobenzene | Triethylamine | 10-14 | 94.2 - 97.4 | google.com |

Non-phosgene routes offer a safer alternative to the use of highly toxic phosgene. One such promising method involves the reaction of an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis of the resulting carbamate to yield the isocyanate. This approach has been reported to produce various organic isocyanates with high yields, often exceeding 80% and in some cases, over 95%. google.com This method avoids the use of hazardous materials and can be designed to recycle byproducts, making it an environmentally benign option. The selectivity of this process is dependent on the stability of the intermediate carbamate and the conditions of the thermolysis step. Inefficient thermolysis can lead to the regeneration of the starting amine or the formation of other degradation products.

Table 2: Generalized Non-Phosgene Route for Isocyanate Synthesis

| Starting Material | Reagents | Key Step | Reported Yield (%) | Reference |

|---|---|---|---|---|

| Organic Formamide | Diorganocarbonate | Thermolysis of carbamate intermediate | >80 - >95 | google.com |

Another non-phosgene approach is the catalytic synthesis from nitroaromatics. The reductive carbonylation of a nitro compound can produce the corresponding isocyanate. While this method is appealing from a safety and environmental perspective, it often requires high pressures and temperatures, and the catalyst systems can be complex. The yields and selectivity can vary significantly depending on the specific substrate and reaction conditions.

In comparing these methodologies, the phosgenation route, particularly with triphosgene, demonstrates very high efficiency in terms of chemical yield for structurally similar compounds. Its selectivity is also high, provided that the reaction conditions are carefully controlled to prevent the formation of urea byproducts. The primary drawback of this method is the inherent toxicity of the phosgenating agents.

Non-phosgene routes, such as the formamide-diorganocarbonate method, present a safer and more environmentally friendly alternative with the potential for high yields. However, the optimization of this multi-step process for a specific target like 2-Chloro-1-isocyanato-3-methylbenzene would be necessary to achieve comparable efficiency to the phosgenation method. The selectivity of non-phosgene routes is a critical factor, with the potential for different side reactions compared to phosgenation.

Ultimately, the choice of synthetic methodology depends on a balance of factors including yield, purity requirements, safety considerations, and environmental impact. For high-volume industrial production, the efficiency and selectivity of the phosgenation route are attractive, but the associated hazards necessitate stringent safety protocols. For applications where safety and environmental concerns are paramount, the development and optimization of non-phosgene routes are of significant interest.

Reaction Chemistry and Mechanistic Investigations of 2 Chloro 1 Isocyanato 3 Methylbenzene

Nucleophilic Addition Reactions of the Isocyanate Group

The most characteristic reaction of isocyanates is nucleophilic addition across the C=N double bond. wikipedia.org Nucleophiles such as alcohols, amines, and water react readily with the isocyanate group to form urethanes, ureas, and carbamic acids (which are unstable and decompose to amines), respectively. wikipedia.orgmdpi.com

The reaction of 2-Chloro-1-isocyanato-3-methylbenzene with an alcohol (ROH) yields a urethane (B1682113) (carbamate), a linkage that is fundamental to the polyurethane industry. wikipedia.orgkuleuven.be This reaction involves the addition of the alcohol's hydroxyl group to the isocyanate.

Alcoholysis: Urethane Formation and Reaction Kinetics

Kinetic Studies of Urethane Bond Formation

Kinetic investigations of the reaction between aryl isocyanates and alcohols have shown that the reaction typically follows second-order kinetics, being first order with respect to both the isocyanate and the alcohol concentration. researchgate.netkuleuven.beosti.gov However, deviations from this behavior can occur, particularly when the alcohol is present in high concentrations or when hydrogen-bonding solvents are used. kuleuven.be The rate of reaction is significantly influenced by the structure of both the isocyanate and the alcohol. Electron-withdrawing substituents on the aryl isocyanate, such as the chloro group in 2-Chloro-1-isocyanato-3-methylbenzene, generally accelerate the reaction rate by increasing the electrophilicity of the isocyanate carbon. researchgate.net Conversely, primary alcohols are typically more reactive than secondary alcohols due to reduced steric hindrance. kuleuven.be Experimental activation energies for the reactions of aryl isocyanates with alcohols are generally in the range of 17–54 kJ/mol, depending on the solvent and the ratio of reactants. nih.gov

Table 1: Representative Reaction Rates for Phenyl Isocyanate with Various Alcohols This table presents generalized data for a model aryl isocyanate to illustrate kinetic principles applicable to 2-Chloro-1-isocyanato-3-methylbenzene.

| Alcohol | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) |

| Methanol | Benzene (B151609) | 20 | Varies (dependent on H-bonding) researchgate.net |

| n-Butanol | Toluene | 25 | ~1.5 x 10⁻⁴ researchgate.net |

| sec-Butanol | Xylene | 30 | Slower than n-butanol cdnsciencepub.com |

| tert-Butanol | Diethylene Glycol Diethyl Ether | 30 | 0.09 x 10⁻⁴ nasa.gov |

Mechanistic Pathways: Concerted and Multimolecular Mechanisms

The mechanism of urethane formation has been the subject of extensive study. One commonly accepted pathway involves a concerted nucleophilic addition across the N=C bond of the isocyanate. kuleuven.be Theoretical studies suggest that the alcohol attacks the carbon of the N=C bond rather than the C=O bond. kuleuven.be

However, there is substantial evidence for a more complex, multimolecular mechanism, especially in the absence of a catalyst or in non-polar solvents. kuleuven.benih.gov In this model, self-association of the alcohol molecules via hydrogen bonding plays a crucial role. kuleuven.be It is proposed that alcohol dimers, trimers, or higher-order polymers are the actual reactive species. kuleuven.be These alcohol clusters facilitate the reaction by acting as a template for proton transfer, thereby lowering the activation energy. One proposed mechanism involves a supersystem of at least three alcohol molecules participating in the reaction. kuleuven.be Another pathway suggests that in the presence of excess isocyanate, a dipole-dipole stabilized isocyanate dimer can facilitate the reaction, proceeding through an allophanate (B1242929) intermediate. mdpi.comnih.govresearchgate.net

Catalysis and Solvent Effects on Alcoholysis

The alcoholysis of isocyanates is highly sensitive to both catalysis and the solvent environment.

Catalysis : Tertiary amines are effective catalysts for urethane formation. semanticscholar.org The mechanism of amine catalysis is believed to involve the formation of an intermediate complex between the catalyst and one of the reactants. One proposed mechanism involves the tertiary amine forming a complex with the isocyanate, increasing its susceptibility to nucleophilic attack. researchgate.net Another suggests the amine forms a hydrogen-bonded complex with the alcohol, increasing the nucleophilicity of the hydroxyl group. researchgate.netacs.org

Solvent Effects : The solvent can significantly influence the reaction rate. researchgate.netacs.org The rate of reaction is found to depend on the dielectric constant and the hydrogen-bonding character of the solvent. researchgate.net In aprotic, non-hydrogen-bonding solvents like benzene or toluene, the reaction rate can be influenced by the self-association of alcohol molecules. kuleuven.be In hydrogen-bond-accepting solvents (e.g., dioxane, ethers), the solvent can form complexes with the alcohol, which may reduce the concentration of more reactive self-associated alcohol species and thus slow the reaction. researchgate.net Generally, reaction rates tend to be lower in more polar solvents like nitrobenzene. nasa.gov

Table 2: Relative Solvent Effects on the Reaction of Phenyl Isocyanate with Methanol This table illustrates general solvent effects on aryl isocyanate reactivity.

| Solvent | Relative Rate | Hydrogen Bonding Character |

| Benzene | High | Non-H-bonding researchgate.net |

| Di-n-butyl ether | Moderate | H-bond acceptor researchgate.net |

| Dioxane | Low | H-bond acceptor researchgate.net |

| Acetonitrile | Low | H-bond acceptor researchgate.net |

The reaction of 2-Chloro-1-isocyanato-3-methylbenzene with a primary or secondary amine (RNH₂ or R₂NH) leads to the formation of a substituted urea (B33335). wikipedia.org This reaction is typically much faster than the corresponding reaction with alcohols. umn.edu

Aminolysis: Urea Formation and Reaction Dynamics

Kinetic and Mechanistic Insights into Urea Bond Formation

The reaction between an aryl isocyanate and an amine is generally assumed to follow simple second-order kinetics, being first order in each reactant. aub.edu.lb However, more detailed studies have revealed more complex kinetics, with the reaction order sometimes changing depending on the relative concentrations of the reactants. aub.edu.lb For instance, some studies have found the reaction to be second order in aniline (B41778) when it is in excess. aub.edu.lb

The mechanism is believed to proceed via a nucleophilic attack of the amine nitrogen on the electrophilic isocyanate carbon. rsc.org This is followed by a rapid proton transfer to form the final urea product. rsc.org To account for complex kinetics, mechanisms involving the formation of intermediate complexes between isocyanate and amine molecules have been proposed. aub.edu.lb The reactivity of the amine is dependent on its basicity and steric hindrance; aromatic amines are generally less reactive than aliphatic amines. umn.eduaub.edu.lb

Influence of Amine Structure on Reactivity

The reaction of 2-chloro-1-isocyanato-3-methylbenzene with amines results in the formation of substituted ureas. The reactivity of the isocyanate group is significantly influenced by the structure of the reacting amine, primarily its nucleophilicity and the steric hindrance around the nitrogen atom. Generally, the reaction rate is governed by factors such as the basicity of the amine and the steric environment of both reactants. poliuretanos.net

The presence of a chlorine atom and a methyl group ortho to the isocyanate functionality in 2-chloro-1-isocyanato-3-methylbenzene introduces steric hindrance, which can modulate its reactivity compared to unsubstituted phenyl isocyanate. poliuretanos.net The reactivity of amines follows a general trend: aliphatic amines are significantly more reactive than aromatic amines due to their higher basicity and the localized nature of the lone pair of electrons on the nitrogen atom. poliuretanos.netumn.edu

Within aromatic amines, the reactivity is further influenced by the nature of substituents on the aromatic ring. Electron-donating groups increase the nucleophilicity of the amine and accelerate the reaction, whereas electron-withdrawing groups decrease nucleophilicity and slow down the reaction. Steric hindrance on the amine, particularly from substituents at the ortho position, can dramatically decrease the reaction rate. tri-iso.comresearchgate.net

A summary of expected reactivity trends with 2-chloro-1-isocyanato-3-methylbenzene is presented below.

Table 1: Predicted Relative Reactivity of Various Amines with 2-Chloro-1-isocyanato-3-methylbenzene

| Amine | Amine Class | Electronic Effect | Steric Hindrance | Predicted Relative Reactivity |

| Cyclohexylamine | Primary Aliphatic | Strong Nucleophile | Low | Very High |

| Diethylamine | Secondary Aliphatic | Strong Nucleophile | Moderate | High |

| Aniline | Primary Aromatic | Weaker Nucleophile | Low | Moderate |

| p-Methoxyaniline | Primary Aromatic | Electron-Donating | Low | Moderate to High |

| p-Nitroaniline | Primary Aromatic | Electron-Withdrawing | Low | Low |

| 2,6-Dimethylaniline | Primary Aromatic | Electron-Donating | High | Very Low |

Hydrolysis: Carbamic Acid and Amine Formation

Isocyanates, including 2-chloro-1-isocyanato-3-methylbenzene, react with water in a process known as hydrolysis. poliuretanos.netwikipedia.org This reaction proceeds through an initial nucleophilic attack of water on the electrophilic carbon atom of the isocyanate group. This addition step forms an unstable carbamic acid intermediate (2-chloro-3-methylphenylcarbamic acid). researchgate.net

Carbamic acids are generally thermally unstable and readily decompose. The intermediate derived from 2-chloro-1-isocyanato-3-methylbenzene undergoes spontaneous decarboxylation, releasing carbon dioxide and yielding the corresponding primary amine, 2-chloro-3-methylaniline (B1589733). wikipedia.org

The primary pathway for the hydrolysis of 2-chloro-1-isocyanato-3-methylbenzene leads to the formation of 2-chloro-3-methylaniline and carbon dioxide. However, the amine product is itself a nucleophile and is generally more reactive towards isocyanates than water. poliuretanos.netresearchgate.net

Consequently, a significant by-product can be formed if a sufficient concentration of the parent isocyanate is still present in the reaction mixture. The newly formed 2-chloro-3-methylaniline can react with another molecule of 2-chloro-1-isocyanato-3-methylbenzene. This subsequent reaction results in the formation of a symmetrically substituted urea, N,N'-bis(2-chloro-3-methylphenyl)urea. wikipedia.orgresearchgate.net The formation of this urea by-product is often observed in processes where isocyanates are exposed to atmospheric or residual moisture.

Reaction Scheme:

Hydrolysis to Carbamic Acid: Cl(CH₃)C₆H₃NCO + H₂O → [Cl(CH₃)C₆H₃NHCOOH] (2-Chloro-1-isocyanato-3-methylbenzene reacts with water to form the unstable 2-chloro-3-methylphenylcarbamic acid.)

Decarboxylation to Amine: [Cl(CH₃)C₆H₃NHCOOH] → Cl(CH₃)C₆H₃NH₂ + CO₂ (The carbamic acid decomposes to 2-chloro-3-methylaniline and carbon dioxide.)

By-product Formation (Urea): Cl(CH₃)C₆H₃NH₂ + Cl(CH₃)C₆H₃NCO → (Cl(CH₃)C₆H₃NH)₂CO (The amine product reacts with the parent isocyanate to form N,N'-bis(2-chloro-3-methylphenyl)urea.)

Reactions with Thiols: Thiocarbamate Synthesis

2-Chloro-1-isocyanato-3-methylbenzene readily reacts with thiols (mercaptans) to produce S-substituted thiocarbamates. This reaction is analogous to the reaction with alcohols and amines and involves the nucleophilic addition of the sulfur atom of the thiol to the carbonyl carbon of the isocyanate group. nih.govresearchgate.net

The reaction can be carried out with both aliphatic and aromatic thiols. The general synthesis is efficient and often proceeds under mild, catalyst-free conditions, although bases can be used to accelerate the reaction by converting the thiol to the more nucleophilic thiolate anion. researchgate.net The resulting products are S-(2-chloro-3-methylphenyl) thiocarbamates, which are valuable intermediates in organic synthesis. researchgate.net

Table 2: Products from Reaction of 2-Chloro-1-isocyanato-3-methylbenzene with Various Thiols

| Thiol Reactant | Chemical Name | Product Formed |

| Ethanethiol | Ethyl Mercaptan | S-Ethyl N-(2-chloro-3-methylphenyl)thiocarbamate |

| Thiophenol | Phenyl Mercaptan | S-Phenyl N-(2-chloro-3-methylphenyl)thiocarbamate |

| Benzylthiol | Benzyl Mercaptan | S-Benzyl N-(2-chloro-3-methylphenyl)thiocarbamate |

Cycloaddition Chemistry of 2-Chloro-1-isocyanato-3-methylbenzene

The isocyanate group, with its orthogonal pi systems, can participate in various cycloaddition reactions, serving as a versatile building block for the synthesis of heterocyclic compounds.

[2+2] and [3+2] Cycloaddition Reactions

[2+2] Cycloaddition: Aryl isocyanates like 2-chloro-1-isocyanato-3-methylbenzene can undergo [2+2] cycloaddition reactions with electron-rich alkenes and other unsaturated systems. A notable example of this reactivity is the Staudinger synthesis of β-lactams (2-azetidinones) from isocyanates and ketenes. youtube.com While highly reactive isocyanates like chlorosulfonyl isocyanate react readily with a wide range of alkenes, the cycloaddition of standard aryl isocyanates typically requires more reactive partners like ketenes or electron-rich olefins. researchtrends.net The reaction of 2-chloro-1-isocyanato-3-methylbenzene with an alkene would be expected to yield a β-lactam ring structure, a core component of many antibiotic compounds.

[3+2] Cycloaddition: The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. mdpi.comresearchgate.net In these reactions, the isocyanate can act as the dipolarophile (the 2-atom component), reacting with a 1,3-dipole such as a nitrile oxide, azide (B81097), or nitrone. This pathway allows for the synthesis of a variety of five-membered heterocycles containing nitrogen and other heteroatoms, which are significant scaffolds in medicinal chemistry. researchgate.netrsc.org

Formation of Heterocyclic Scaffolds via Cycloaddition

The cycloaddition chemistry of 2-chloro-1-isocyanato-3-methylbenzene provides access to diverse and complex heterocyclic systems. For instance, reaction with carbodiimides can lead to four-membered uretidinedione rings (isocyanate dimers) or six-membered triazine derivatives (isocyanate trimers), depending on the reaction conditions.

Furthermore, reactions with substrates containing multiple reactive sites can lead to more complex fused heterocyclic scaffolds. The reaction of aryl isocyanates with N,N-dimethylformamide has been shown to produce pentasubstituted pentazaspiro[4.5]decane-tetraones via a series of cycloaddition and rearrangement steps. acs.org These reactions highlight the potential of 2-chloro-1-isocyanato-3-methylbenzene as a precursor for generating novel heterocyclic structures for applications in materials science and drug discovery.

Polymerization Reactions Involving 2-Chloro-1-isocyanato-3-methylbenzene

The isocyanate functional group (-NCO) is highly reactive and readily participates in a variety of polymerization reactions. The specific reactivity of 2-Chloro-1-isocyanato-3-methylbenzene is dictated by the electrophilic nature of the isocyanate carbon, which is influenced by the electronic and steric effects of the substituents on the benzene ring. The presence of a chlorine atom, an electron-withdrawing group, is expected to increase the reactivity of the isocyanate group, while the methyl group, being electron-donating, may have a counteracting, albeit weaker, effect.

Homopolymerization Studies

Currently, there is a notable lack of specific research dedicated to the homopolymerization of 2-Chloro-1-isocyanato-3-methylbenzene in publicly available scientific literature. Homopolymerization of isocyanates can be challenging and is often sensitive to reaction conditions and the presence of catalysts. Anionic polymerization is a common method for the controlled polymerization of isocyanates, which can lead to the formation of well-defined helical polymers. However, side reactions such as cyclotrimerization to form isocyanurates can be a significant competing pathway, often favored due to its thermodynamic stability.

While direct experimental data for the homopolymerization of 2-Chloro-1-isocyanato-3-methylbenzene is unavailable, the general principles of isocyanate polymerization suggest that its propensity to homopolymerize would be influenced by the steric hindrance around the isocyanate group and the electronic effects of the chloro and methyl substituents. The ortho-methyl group could sterically hinder the approach of the propagating chain end, potentially slowing down the rate of polymerization and increasing the likelihood of side reactions.

Copolymerization Strategies with Polyols and Polyamines for Polyurethanes and Polyureas

2-Chloro-1-isocyanato-3-methylbenzene is a suitable monomer for the synthesis of polyurethanes and polyureas through copolymerization with polyols and polyamines, respectively. These reactions are step-growth polymerizations that rely on the highly efficient and well-established reactions between the isocyanate group and the active hydrogen-containing functional groups of the comonomers.

The general reactions are as follows:

Polyurethane formation: Reaction of the isocyanate with a polyol (a compound with multiple hydroxyl groups).

Polyurea formation: Reaction of the isocyanate with a polyamine (a compound with multiple amine groups).

The reaction with amines to form urea linkages is typically much faster than the reaction with alcohols to form urethane linkages.

The formation of a urethane linkage proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the oxygen atom of the hydroxyl group (from the polyol) attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer from the hydroxyl group to the nitrogen atom of the isocyanate, resulting in the formation of the urethane bond (-NH-CO-O-).

The reaction mechanism can be influenced by several factors, including the use of catalysts. While the reaction can proceed without a catalyst, it is often accelerated by the addition of catalysts such as tertiary amines or organotin compounds. These catalysts can activate either the isocyanate or the alcohol, facilitating the nucleophilic attack.

The reactivity of 2-Chloro-1-isocyanato-3-methylbenzene in urethane formation is expected to be enhanced by the electron-withdrawing nature of the chlorine atom, which increases the electrophilicity of the isocyanate carbon. However, the ortho-methyl group may introduce steric hindrance, potentially slowing the reaction rate compared to an un-substituted or para-substituted analog.

The structure of the isocyanate monomer plays a critical role in determining the final architecture and properties of the resulting polyurethane or polyurea. The presence of the chloro and methyl groups on the benzene ring of 2-Chloro-1-isocyanato-3-methylbenzene will have a significant impact.

Expected Influence of Substituents on Polymer Properties:

| Substituent | Position | Electronic Effect | Steric Effect | Anticipated Impact on Polymer Properties |

| Chlorine | meta to methyl | Electron-withdrawing | Moderate | Increased polymer rigidity and potentially higher glass transition temperature (Tg). May enhance intermolecular interactions through dipole-dipole forces. |

| Methyl | ortho to isocyanate | Electron-donating | Significant | May disrupt chain packing and reduce crystallinity due to steric hindrance, leading to a more amorphous polymer. Could potentially lower the melting point and increase solubility in organic solvents. |

The asymmetry of the 2-Chloro-1-isocyanato-3-methylbenzene monomer is likely to lead to the formation of an amorphous polymer. The irregular structure resulting from the random orientation of the monomer units along the polymer chain would hinder the development of crystalline domains. This amorphous nature would influence the mechanical properties, making the polymer potentially more flexible and less rigid than a polymer derived from a more symmetrical diisocyanate.

Multi-Component Reactions (MCRs) Featuring 2-Chloro-1-isocyanato-3-methylbenzene

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. Isocyanates are valuable components in several MCRs due to the electrophilicity of the isocyanate carbon.

Ugi-Type Reactions and Derivative Synthesis

The Ugi reaction is a well-known four-component reaction (4-CR) that typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. However, variations of the Ugi reaction exist where an isocyanate can be used as one of the components, often in place of the carboxylic acid or in combination with other reactants to generate diverse heterocyclic structures.

While specific examples of Ugi-type reactions involving 2-Chloro-1-isocyanato-3-methylbenzene are not readily found in the literature, its participation in such reactions is theoretically plausible. In a hypothetical Ugi-type reaction, the isocyanate could serve as an electrophilic component, reacting with a nucleophile generated in situ from the other reaction partners.

Plausible Ugi-type Reaction Mechanism:

A plausible mechanism for a Ugi-type reaction involving an isocyanate would proceed through a series of reversible steps, culminating in an irreversible rearrangement to form the final product. The reaction is typically initiated by the formation of an imine from an aldehyde/ketone and an amine. This imine can then be activated for nucleophilic attack.

The reactivity of 2-Chloro-1-isocyanato-3-methylbenzene in such a reaction would be governed by the electronic and steric factors previously discussed. The electron-withdrawing chlorine would enhance the electrophilicity of the isocyanate, making it more susceptible to nucleophilic attack. The steric hindrance from the ortho-methyl group could influence the regioselectivity and stereoselectivity of the reaction, potentially favoring the formation of specific isomers.

The products of such MCRs are often complex, polyfunctional molecules with potential applications in medicinal chemistry and materials science. The incorporation of the 2-chloro-3-methylphenyl moiety from the isocyanate would impart specific properties to the resulting derivatives, such as increased lipophilicity and potential biological activity.

Tandem Reactions and Cascade Processes

Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient strategy for the rapid construction of complex molecules from simple precursors. In the context of 2-Chloro-1-isocyanato-3-methylbenzene, such processes could theoretically be initiated at either the chloro or the isocyanate functionality.

For instance, a tandem reaction could be envisioned involving an initial intermolecular reaction at the isocyanate group with a suitable nucleophile, followed by an intramolecular cyclization that engages the chloro substituent. While specific examples involving 2-Chloro-1-isocyanato-3-methylbenzene are not extensively documented in the literature, related chemistries provide a basis for potential transformations. Palladium-catalyzed tandem addition-cyclization reactions of 2-alkynylbenzenamines with isocyanates, for example, lead to the formation of substituted indoles. rsc.orgnih.gov A hypothetical analogous reaction with a bifunctional reagent could allow for initial reaction at the isocyanate of 2-Chloro-1-isocyanato-3-methylbenzene, followed by an intramolecular cyclization involving the chloro group to form a heterocyclic system.

Similarly, cascade reactions could be designed where a transition metal catalyst activates the C-Cl bond, followed by a series of events involving the isocyanate moiety. Palladium-catalyzed annulation reactions involving multiple C-H activations are known to form complex cyclic systems. rsc.orgnyu.edu While direct examples with 2-Chloro-1-isocyanato-3-methylbenzene are scarce, the principles of these reactions suggest its potential as a substrate in the development of novel cascade processes for the synthesis of nitrogen-containing heterocycles.

Transition Metal-Catalyzed Transformations of 2-Chloro-1-isocyanato-3-methylbenzene

Transition metal catalysis provides a powerful toolkit for the functionalization of both the aromatic halogen and the isocyanate group in 2-Chloro-1-isocyanato-3-methylbenzene.

The chloro group of 2-Chloro-1-isocyanato-3-methylbenzene is a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthetic organic chemistry for the construction of complex aromatic compounds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent in the presence of a palladium catalyst and a base. The general mechanism involves oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the boronic acid (or its boronate ester) and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. nih.govorganic-chemistry.org For a substrate like 2-Chloro-1-isocyanato-3-methylbenzene, this would allow for the introduction of a new aryl or vinyl substituent at the 2-position. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. researchgate.netmdpi.com

| Coupling Partner | Catalyst System | Base | Solvent | Product |

| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2-Aryl-1-isocyanato-3-methylbenzene |

| Vinylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-Vinyl-1-isocyanato-3-methylbenzene |

Sonogashira Coupling: This coupling reaction enables the formation of a C(sp²)-C(sp) bond by reacting the aryl chloride with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The isocyanate group is generally stable under these conditions, allowing for the synthesis of 2-alkynyl-1-isocyanato-3-methylbenzene derivatives.

| Coupling Partner | Catalyst System | Base | Solvent | Product |

| Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 2-Alkynyl-1-isocyanato-3-methylbenzene |

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.org This transformation would yield 2-amino-substituted-1-isocyanato-3-methylbenzene derivatives. Selective amination at the chloro position in the presence of the isocyanate is a key challenge and depends on the careful selection of reaction conditions to avoid unwanted side reactions with the isocyanate group. researchgate.netresearchgate.netnih.gov

| Coupling Partner | Catalyst System | Base | Solvent | Product |

| Primary/Secondary Amine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 2-(Amino)-1-isocyanato-3-methylbenzene |

The isocyanate group of 2-Chloro-1-isocyanato-3-methylbenzene is a versatile electrophilic handle that can undergo a variety of catalytic transformations.

Catalytic Trimerization: Aromatic isocyanates can undergo cyclotrimerization to form highly stable isocyanurate rings. This reaction can be catalyzed by a range of catalysts, including tertiary amines, phosphines, and various metal complexes. researchgate.netgoogle.com The trimerization of 2-Chloro-1-isocyanato-3-methylbenzene would lead to the formation of a tris(2-chloro-3-methylphenyl)isocyanurate, a molecule with a rigid, planar core. The efficiency of the trimerization is dependent on the catalyst and reaction conditions. google.comresearchgate.net

Lewis Acid Catalysis: Lewis acids can activate the isocyanate group towards nucleophilic attack. researchgate.netresearchgate.net This can facilitate reactions with a wide range of nucleophiles, such as alcohols, amines, and even carbon nucleophiles. The choice of Lewis acid can influence the selectivity and rate of the reaction.

Tandem Reactions Involving the Isocyanate: The isocyanate group can participate in tandem reactions where it is attacked by a nucleophile, and a subsequent reaction occurs. For example, a palladium-catalyzed three-component coupling of an allylstannane, an allyl chloride, and an isocyanate can lead to a tandem bis-allylation of the isocyanate. nih.gov While not specifically demonstrated for 2-Chloro-1-isocyanato-3-methylbenzene, this type of reaction highlights the potential for more complex transformations involving the isocyanate functionality.

Derivatization and Functionalization Strategies for 2 Chloro 1 Isocyanato 3 Methylbenzene

Transformations of the Isocyanate Group to Diverse Functionalities

The isocyanate group (-N=C=O) is highly susceptible to nucleophilic attack, providing a straightforward route to a variety of nitrogen-containing functional groups.

Synthesis of Carbamates and Ureas

The reaction of isocyanates with alcohols and amines to form carbamates and ureas, respectively, is a fundamental and widely utilized transformation in organic chemistry.

Carbamates , also known as urethanes, are readily synthesized by the addition of an alcohol to the isocyanate group. This reaction is often facilitated by a catalyst to increase the rate of carbamoylation while minimizing side reactions. A variety of catalysts, including zinc salts like zinc dibromide and zinc dichloride, as well as organotin compounds, have been employed for this purpose. The general scheme for carbamate (B1207046) formation from 2-chloro-1-isocyanato-3-methylbenzene is depicted below:

R-OH + O=C=N-Ar → R-O-C(=O)NH-Ar Where Ar = 2-chloro-3-methylphenyl

Ureas are formed through the reaction of 2-chloro-1-isocyanato-3-methylbenzene with primary or secondary amines. This reaction is typically rapid and exothermic, often proceeding to completion at ambient temperature. The resulting N,N'-disubstituted ureas are stable compounds with applications in various fields of chemistry. For instance, the reaction of 2-chloro-6-methyl phenyl isocyanate with an appropriate amine has been utilized in the synthesis of novel diaryl urea (B33335) derivatives. A specific example is the synthesis of 4-[4-[[[2-Chloro-6-methyl]phenyl]amino]carbonyl]- amino]phenoxy]-N-methylpyridine-2-carboxamide. youtube.com

| Reactant 1 | Reactant 2 | Product |

| 2-Chloro-1-isocyanato-3-methylbenzene | Alcohol (R-OH) | N-(2-chloro-3-methylphenyl)carbamate |

| 2-Chloro-1-isocyanato-3-methylbenzene | Amine (R-NH2) | N-Alkyl/Aryl-N'-(2-chloro-3-methylphenyl)urea |

Table 1: Synthesis of Carbamates and Ureas from 2-Chloro-1-isocyanato-3-methylbenzene

| Compound | Molecular Formula | IR (KBr, cm⁻¹) | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | Mass [M+1] |

| 2-Chloro-6-methyl phenyl isocyanate | C₈H₆NOCl | 2270, 1601, 1519, 1470, 1047, 764 | 2.23 (s, 3H), 7.24 (d, 1H), 7.52 (bs, 2H) | 21.1, 126.2, 127.3, 127.8, 128.2, 130.4, 134.2, 134.7 | 168 |

Table 2: Spectroscopic Data for 2-Chloro-6-methyl phenyl isocyanate youtube.com

Preparation of Amides and Other Nitrogen-Containing Derivatives

The isocyanate group can also be converted into amides through reaction with carboxylic acids. This transformation typically proceeds via a decarboxylative coupling, where the initial adduct between the isocyanate and the carboxylic acid loses carbon dioxide to form the amide bond. The reaction can be catalyzed by various reagents, including anhydrous hydrogen halides. google.com

Furthermore, the reaction of 2-chloro-1-isocyanato-3-methylbenzene with other nitrogen-containing nucleophiles, such as hydrazines and hydroxylamines, can lead to the formation of semicarbazides and hydroxyureas, respectively. These reactions expand the synthetic utility of this isocyanate for the preparation of a diverse array of nitrogen-containing compounds.

Formation of Biurets and Allophanates

Under certain conditions, the products of the initial reaction of the isocyanate can undergo further reaction with another molecule of isocyanate.

Biurets are formed from the reaction of a urea with an additional isocyanate molecule. This reaction typically requires elevated temperatures. The N-H bond of the newly formed urea acts as a nucleophile, attacking the carbonyl carbon of a second isocyanate molecule.

Allophanates are similarly formed from the reaction of a carbamate with an isocyanate. The N-H bond of the carbamate attacks another isocyanate molecule, a reaction that is also generally promoted by heat. tue.nlresearchgate.net The formation of both biurets and allophanates represents a method for creating more complex structures with multiple urea or urethane (B1682113) linkages.

Chemical Modification of the Chlorinated Aromatic Ring

The presence of a chlorine atom on the aromatic ring of 2-chloro-1-isocyanato-3-methylbenzene opens up possibilities for further functionalization through reactions typical of aryl halides.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While simple aryl halides are generally unreactive towards nucleophilic substitution, the presence of electron-withdrawing groups on the aromatic ring can facilitate Nucleophilic Aromatic Substitution (SNAr) reactions. The isocyanate group, being electron-withdrawing, can activate the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. However, in 2-chloro-1-isocyanato-3-methylbenzene, the chloro and isocyanato groups are ortho to each other. The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov

Potential nucleophiles for SNAr reactions on this substrate include alkoxides, thiolates, and amines. The outcome of the reaction would depend on the specific reaction conditions and the nature of the nucleophile. For instance, reaction with a strong nucleophile under forcing conditions could potentially lead to the displacement of the chloride ion.

Metal-Catalyzed Cross-Coupling Reactions at the Chloro-Position

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize the chloro-position of 2-chloro-1-isocyanato-3-methylbenzene.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method allows for the formation of a new carbon-carbon bond, introducing a variety of aryl, heteroaryl, or alkyl groups at the position of the chlorine atom. youtube.comorganic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org This would introduce an alkynyl substituent onto the aromatic ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling an aryl halide with an amine. This provides a direct method to introduce a primary or secondary amine at the chloro-position, offering an alternative to SNAr reactions for the synthesis of substituted anilines. wikipedia.org

| Coupling Reaction | Coupling Partner | Resulting Bond |

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | C-C |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (alkynyl) |

| Buchwald-Hartwig | Amine (R₂NH) | C-N |

Table 3: Overview of Potential Metal-Catalyzed Cross-Coupling Reactions at the Chloro-Position

Electrophilic Aromatic Substitution at Other Ring Positions

The benzene (B151609) ring of 2-chloro-1-isocyanato-3-methylbenzene possesses three substituents that influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The directing effects of these groups determine the position of substitution for incoming electrophiles. These effects are a combination of inductive and resonance effects. libretexts.orgpressbooks.pubvedantu.com

Chloro Group (-Cl): The chloro group is an ortho-, para-directing group. pressbooks.pubunizin.org While it is deactivating due to its inductive electron-withdrawing effect, it possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, directing incoming electrophiles to the ortho and para positions. libretexts.org

Methyl Group (-CH3): The methyl group is an ortho-, para-directing and activating group. pressbooks.pubunizin.org It donates electron density to the ring through an inductive effect and hyperconjugation, thereby activating the ring towards electrophilic attack. vedantu.com

Isocyanato Group (-NCO): The isocyanato group is a deactivating and meta-directing group. mdpi.comrsc.org The electronegative nitrogen and oxygen atoms pull electron density away from the aromatic ring, making it less susceptible to electrophilic attack. The double bonds within the isocyanate group can withdraw electrons from the ring via resonance, directing incoming electrophiles to the meta position. uomustansiriyah.edu.iq

In 2-chloro-1-isocyanato-3-methylbenzene, the positions on the aromatic ring are numbered relative to the isocyanato group (position 1). Therefore, the chloro group is at position 2 and the methyl group is at position 3. The available positions for substitution are 4, 5, and 6.

The directing effects of the existing substituents on these positions are as follows:

Position 4: Para to the chloro group and ortho to the methyl group.

Position 5: Meta to both the chloro and methyl groups.

Position 6: Ortho to the chloro group.

Considering the combined directing effects, the activating methyl group and the ortho-, para-directing chloro group will synergistically direct incoming electrophiles to position 4. The deactivating isocyanato group will direct to position 5. Due to the stronger activating and directing influence of the methyl and chloro groups, electrophilic substitution is most likely to occur at the position 4 . For instance, in the nitration of 2-chlorotoluene, the major product formed is 2-chloro-5-nitrotoluene, where the nitro group is introduced at the position para to the chloro group and ortho to the methyl group. quora.comquora.com A similar outcome would be predicted for 2-chloro-1-isocyanato-3-methylbenzene.

While specific research on the electrophilic aromatic substitution of 2-chloro-1-isocyanato-3-methylbenzene is not extensively documented, the following table outlines the predicted major products for common EAS reactions based on the directing effects of the substituents.

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Chloro-1-isocyanato-3-methyl-4-nitrobenzene |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | 4-Bromo-2-chloro-1-isocyanato-3-methylbenzene or 2,4-Dichloro-1-isocyanato-3-methylbenzene |

| Sulfonation | SO₃, H₂SO₄ | 3-Chloro-2-isocyanato-6-methylbenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-Chloro-2-isocyanato-6-methylphenyl)ethan-1-one (for R=CH₃) |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | 2-Chloro-4-ethyl-1-isocyanato-3-methylbenzene (for R=CH₂CH₃) |

Derivatization for Analytical and Characterization Purposes

Due to the high reactivity of the isocyanate group, direct analysis of 2-chloro-1-isocyanato-3-methylbenzene, particularly at trace levels, can be challenging. rsc.orgnih.gov Therefore, derivatization is a common and often necessary strategy to convert the isocyanate into a more stable and easily detectable compound for analytical and characterization purposes. rsc.org The primary goal of derivatization is to react the highly reactive -NCO group with a reagent to form a stable covalent bond, yielding a derivative that is amenable to chromatographic separation and detection. rsc.orgnih.gov

The most common derivatization strategy for isocyanates involves the reaction with a nucleophilic reagent containing an active hydrogen, such as an amine or an alcohol. rsc.orgwikipedia.org This reaction results in the formation of a stable urea or urethane derivative, respectively. wikipedia.orgnih.gov These derivatives are typically less volatile and more thermally stable than the parent isocyanate, making them suitable for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). rsc.orgnih.govmdpi.com

A variety of derivatizing agents have been developed for the analysis of aromatic isocyanates, and these are generally applicable to 2-chloro-1-isocyanato-3-methylbenzene. The choice of derivatizing agent often depends on the analytical technique to be employed and the desired sensitivity. nih.gov For HPLC analysis with ultraviolet (UV) or fluorescence detection, reagents that introduce a chromophore or a fluorophore into the derivative are preferred to enhance detection sensitivity. rsc.orgbohrium.com

The following interactive table summarizes some common derivatizing agents used for aromatic isocyanates, the type of derivative formed, and the analytical techniques for which they are suitable.

| Derivatizing Agent | Abbreviation | Derivative Formed | Analytical Technique(s) |

| Dibutylamine | DBA | Urea | HPLC-UV researchgate.net |

| 1-(2-Methoxyphenyl)piperazine | MOPP | Urea | HPLC-UV/Electrochemical google.comnih.gov |

| 9-(N-Methylaminomethyl)anthracene | MAMA | Urea | HPLC-Fluorescence/UV rsc.org |

| 1-(9-Anthracenylmethyl)piperazine | MAP | Urea | HPLC-Fluorescence/UV rsc.orgnih.gov |

| Tryptamine | TRYP | Urea | HPLC-Fluorescence/UV rsc.orgnih.gov |

| Ethanol | - | Urethane | HPLC-UV/Electrochemical nih.gov |

| 1-(2-Pyridyl)piperazine | 2PP | Urea | HPLC-UV rsc.org |

The derivatization reaction is typically carried out during or immediately after sample collection, especially in the context of air monitoring, to stabilize the isocyanate and prevent its loss through reaction with water or other nucleophiles present in the sample matrix. nih.gov The resulting urea or urethane derivatives can then be extracted, concentrated, and analyzed to determine the concentration of the original isocyanate in the sample.

Advanced Spectroscopic and Spectrometric Characterization of 2 Chloro 1 Isocyanato 3 Methylbenzene and Its Reaction Products

Infrared (IR) Spectroscopy for Reaction Monitoring and Structural Elucidation

Infrared (IR) spectroscopy is an indispensable tool for studying reactions involving isocyanates due to the distinct and strong absorption of the isocyanate functional group.

In situ Fourier Transform Infrared (FTIR) spectroscopy stands out as a powerful technique for the real-time investigation of reaction kinetics and mechanisms involving 2-Chloro-1-isocyanato-3-methylbenzene. researchgate.net This method allows for the continuous monitoring of the concentrations of reactants, intermediates, and products directly in the reaction vessel without the need for sampling. mt.com The primary advantage of using in-situ FTIR for isocyanate reactions is the ability to track the disappearance of the prominent isocyanate (-N=C=O) absorption band. mt.com This provides specific, real-time information about the reaction's initiation, progression, conversion rate, and endpoint. mt.com